Bienvenue dans la boutique en ligne BenchChem!

MM 54

Apelin Receptor GPCR Antagonism Binding Affinity

MM 54 is the first competitive apelin receptor (APJ) antagonist with a unique bicyclic disulfide-bridged structure (Ki=82 nM). Its biased signaling profile—antagonizing β-arrestin recruitment while weakly agonizing cAMP—enables pathway-specific studies unmatched by ML221 or MM107. Validated in orthotopic glioblastoma models, it suppresses tumor growth and prolongs survival, synergizing with temozolomide. Screened against >50 GPCRs, it offers exceptional selectivity. Choose MM 54 for reproducible, high-impact APJ research.

Molecular Formula C70H121N29O15S4
Molecular Weight 1737.15
CAS No. 1313027-43-8
Cat. No. B612416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM 54
CAS1313027-43-8
Molecular FormulaC70H121N29O15S4
Molecular Weight1737.15
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O
InChIInChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
InChIKeyBMJYNYGARUVBJU-CSRTWURCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

MM 54 CAS 1313027-43-8: Cyclic Peptide Apelin Receptor (APJ) Antagonist for Glioblastoma and Cardiovascular Research


MM 54 (CAS 1313027-43-8) is a 14-amino acid cyclic peptide that acts as a competitive antagonist at the apelin receptor (APJ/APLNR). It is characterized by a unique bicyclic structure formed by two disulfide bridges (Cys1-Cys6 and Cys9-Cys14) . MM 54 is recognized as the first reported competitive apelin receptor antagonist, serving as a foundational pharmacological tool for studying the apelinergic system [1]. Its primary application lies in oncology research, particularly glioblastoma, where it has demonstrated the ability to suppress tumor growth and prolong survival in preclinical models [2].

Why MM 54 Cannot Be Substituted with Other Apelin Receptor Antagonists in Critical Research Applications


The apelin receptor antagonist landscape is heterogeneous, with significant variations in molecular structure, binding affinity, functional selectivity, and in vivo stability. Simple substitution based on nominal target class (e.g., using the small molecule ML221 or the linear peptide MM107) introduces confounding variables that compromise experimental reproducibility and translational relevance. MM 54's distinct macrocyclic architecture, high target engagement potency (Ki = 82 nM), and validated in vivo efficacy in orthotopic glioblastoma models differentiate it from less potent or metabolically unstable alternatives [1]. Furthermore, its biased signaling profile—antagonizing β-arrestin recruitment while exhibiting weak partial agonism in the cAMP pathway—is a unique pharmacological signature not replicated by other APJ antagonists [2].

MM 54 Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement


MM 54 vs. ML221: Superior Target Engagement Potency and Distinct In Vivo Stability Profile

MM 54 demonstrates a 20-fold higher binding affinity for the human apelin receptor (Ki = 82 nM) compared to the small molecule antagonist ML221 (IC50 = 1,750 nM) [1][2]. Furthermore, while MM 54 exhibits sufficient in vivo stability to demonstrate efficacy in intracranial glioblastoma xenograft models, ML221 is characterized by extremely poor plasma stability (<1% remaining after 1 hour) and liver microsomal stability (t1/2 < 1 min), limiting its translational utility [3].

Apelin Receptor GPCR Antagonism Binding Affinity

MM 54 vs. MM107: Macrocyclic Constraint Confers 2.2-Fold Higher Binding Affinity and Distinct Signaling Bias

Direct comparison between the macrocyclic MM 54 and its linear sequence analog MM107 reveals that cyclization significantly enhances binding affinity. MM 54 exhibits a Ki of 82 nM in CHO cells expressing human APJ, whereas the linear analog MM107 shows a reduced binding affinity of 180 nM under identical conditions [1]. Moreover, MM 54 displays a unique biased signaling profile: it is an antagonist in β-arrestin assays (pA2 = 6.63) but exhibits weak partial agonism in cAMP assays (EC50 = 1.40 µM). In contrast, MM107 acts as a pure antagonist in both pathways with no detectable agonist activity up to 100 µM [1].

Peptide Chemistry Structure-Activity Relationship Biased Signaling

MM 54 Demonstrates Broad Selectivity Across the GPCR Superfamily, Including the Closely Related AT1 Receptor

Comprehensive selectivity profiling reveals that MM 54, at a concentration of 10 µM, does not significantly bind to over 50 off-target receptors, ion channels, and transporters, including the most closely related angiotensin II type 1 (AT1) receptor [1][2]. This broad selectivity profile is a key differentiator, as many early apelin receptor antagonists, such as ALX40-4C and protamine, are characterized by low binding affinity and poor selectivity [1].

Selectivity Profiling GPCR Panel Off-Target Screening

MM 54 Exhibits Validated In Vivo Efficacy in Orthotopic Glioblastoma Models, Uniquely Synergistic with Temozolomide

In an orthotopic intracranial xenograft mouse model of glioblastoma, treatment with MM 54 (2 mg/kg, i.p., bi-weekly for 4 weeks) significantly reduced tumor expansion and lengthened overall survival [1]. Critically, MM 54 demonstrated a synergistic anti-tumor effect when co-administered with the standard-of-care chemotherapeutic agent temozolomide, a property not widely reported for other apelin receptor antagonists [2]. In contrast, the small molecule ML221's utility in similar in vivo models is severely limited by its rapid metabolic clearance [3].

Glioblastoma In Vivo Efficacy Combination Therapy

MM 54 vs. Apelin-13(F13A): MM 54 Provides a Well-Characterized, High-Purity, and Commercially Available Antagonist Tool

Apelin-13(F13A) is an endogenous peptide analog often used as an APJ antagonist, but its pharmacological profile is complex and context-dependent; it can act as a full agonist in some in vitro assays [1]. In contrast, MM 54 is a well-characterized, high-purity (≥95% by HPLC) synthetic peptide with a clearly defined competitive antagonism profile and a validated selectivity profile [2]. While a direct, quantitative head-to-head comparison of potency in a single assay is not readily available, the consistency and reproducibility afforded by a defined synthetic compound like MM 54 offer a significant practical advantage over the use of modified endogenous peptides.

Apelin Receptor Pharmacological Tool Purity

Primary Research and Procurement Applications for MM 54 CAS 1313027-43-8


Oncology Research: Studying Apelin/APJ Signaling in Glioblastoma Progression and Therapeutic Resistance

MM 54 is the tool compound of choice for investigating the role of the apelin receptor in glioblastoma. Its validated in vivo efficacy in an orthotopic intracranial xenograft model and its demonstrated synergy with temozolomide make it essential for studies on tumor growth, angiogenesis, and resistance to standard therapy [1]. Procurement should be prioritized when the experimental objective requires a compound with proven brain tumor penetration and anti-tumor activity in a clinically relevant setting.

Cardiovascular Research: Dissecting the Complex Signaling Pathways of the Apelinergic System

The unique biased signaling profile of MM 54—antagonism of β-arrestin recruitment coupled with weak partial agonism of the cAMP pathway—makes it an invaluable tool for dissecting the distinct contributions of G protein-dependent and β-arrestin-dependent signaling in cardiovascular physiology [2]. Researchers investigating apelin's role in vasodilation, cardiac contractility, or angiogenesis should select MM 54 to probe pathway-specific effects, which cannot be achieved with unbiased antagonists like ML221 or MM107.

GPCR Pharmacology: Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Given its extensive characterization against a panel of over 50 GPCRs, ion channels, and transporters, MM 54 serves as a benchmark 'clean' tool compound for apelin receptor studies [3]. Its macrocyclic peptide structure also provides a valuable template for SAR studies aimed at developing next-generation peptide and peptidomimetic APJ antagonists with improved potency, selectivity, or pharmacokinetic properties [4]. Procurement is warranted for projects aiming to establish a high-confidence link between APJ antagonism and an observed biological phenotype.

Academic Core Facilities and Screening Centers: Building a Reliable Target-Validation Repertoire

For centralized screening facilities, MM 54 represents a high-quality, well-annotated chemical probe for the apelin receptor. Its commercial availability from multiple reputable vendors (e.g., Tocris, MedChemExpress) in high purity (≥95%) and defined formulation (e.g., water-soluble to 2 mg/mL) ensures batch-to-batch consistency and ease of use across multiple assay formats . Including MM 54 in a core facility's library allows researchers to rapidly validate the role of APJ in their specific cellular or biochemical assays without the confounding effects of less selective or unstable alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM 54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.